molecular formula C16H19NO3 B1374803 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1251003-85-6

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

Cat. No.: B1374803
CAS No.: 1251003-85-6
M. Wt: 273.33 g/mol
InChI Key: JKZDTRIMZKHSOR-STQMWFEESA-N
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Description

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate is a tricyclic, sp3-rich pyrrolidine derivative valued in medicinal chemistry for constructing novel therapeutic candidates. The saturated pyrrolidine ring is a versatile scaffold in drug discovery, enabling extensive exploration of pharmacophore space due to its sp3-hybridization and contribution to molecular stereochemistry . Its non-planar, three-dimensional structure, a phenomenon known as "pseudorotation," provides superior coverage of spatial orientations compared to flat aromatic systems, which is a strategic advantage for achieving selective target engagement with enantioselective proteins . This specific compound, featuring a fused indeno-pyrrole structure and a tert-butyl carboxylate (BOC) protecting group, is a sophisticated synthetic intermediate. Its complex framework is related to structures investigated as modulators of biological targets, such as RORγ, highlighting its potential in developing treatments for immune and metabolic disorders . Researchers employ this compound to access stereochemically defined, complex molecules for probing new chemical space in programs targeting anticancer agents, central nervous system diseases, and anti-inflammatories .

Properties

IUPAC Name

tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDTRIMZKHSOR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation Reaction

A widely reported and efficient method utilizes a three-component reaction under mild conditions:

  • Reactants:

    • Ninhydrin or acenaphthenequinone (0.5 mmol)
    • Primary amine such as tryptamine or benzylamine (0.5 mmol)
    • A dicarbonyl compound (0.5 mmol)
  • Procedure:

    • Stir the amine and dicarbonyl compound in ethanol at room temperature for 1 hour.
    • Add ninhydrin or acenaphthenequinone to the mixture.
    • Continue stirring at room temperature for 1.5–2 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, pour the reaction mixture into cold water.
    • Filter the precipitate and wash with 95% ethanol.
    • Purify the product by recrystallization from ethanol.
  • Outcomes:
    This method yields highly substituted indeno[1,2-b]pyrrole derivatives, including the target compound, with good purity and yield.

Ultrasound-Assisted Catalyst-Free Synthesis

An advanced method employs ultrasound irradiation to promote the three-component reaction without catalysts:

  • Conditions:

    • Solvent: Ethanol
    • Ultrasound amplitude: 45%
    • Temperature: Ambient
    • Reaction time: Shortened compared to conventional stirring
  • Benefits:

    • Enhanced reaction rates
    • Improved yields
    • Eco-friendly and catalyst-free conditions
  • Procedure:
    Similar to the above, but the reaction mixture is irradiated with ultrasound during stirring, facilitating the formation of dihydroindeno[1,2-b]pyrrole derivatives, including cis-tert-butyl substituted analogs.

Reaction Parameters and Optimization

Parameter Typical Value/Condition Effect on Synthesis
Solvent Ethanol (EtOH) Good solubility and reaction medium
Temperature Room temperature (20–25 °C) Mild conditions preserve stereochemistry
Reaction time 1–2 hours Sufficient for complete conversion
Ultrasound irradiation 45% amplitude (optional) Accelerates reaction, improves yield
Catalyst None (catalyst-free preferred) Avoids contamination, greener synthesis
Purification Recrystallization from EtOH High purity product isolation

Mechanistic Insights

  • The primary amine reacts with the carbonyl compound to form an imine intermediate.
  • Subsequent nucleophilic attack by the dicarbonyl compound and intramolecular cyclization leads to the formation of the fused indeno-pyrrole ring system.
  • The tert-butyl ester group is introduced via esterification or by using tert-butyl protected carboxylic acid derivatives as starting materials.
  • The cis stereochemistry is controlled by the reaction conditions and the steric environment during cyclization.

Summary Table of Preparation Methods

Method Key Features Advantages Reference
Three-Component Condensation Ninhydrin + primary amine + dicarbonyl in EtOH, RT Simple, efficient, good yield
Ultrasound-Assisted Synthesis Catalyst-free, ultrasound in EtOH Faster, greener, higher yield

Research Findings and Practical Considerations

  • The three-component reaction is reproducible and scalable for laboratory synthesis.
  • Ultrasound-assisted synthesis represents a modern improvement, reducing reaction times and energy consumption.
  • The product's stereochemistry and purity are confirmed by spectroscopic techniques (IR, NMR) and elemental analysis.
  • The methods are suitable for preparing analogs by varying amines and carbonyl components, enabling structure-activity relationship studies in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrahydroindeno-pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to Cis-Tert-Butyl 8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of signaling pathways associated with cancer cell proliferation and survival.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Animal studies suggest that it may help in reducing oxidative stress and inflammation in neuronal tissues. These effects are particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease, where neuroinflammation plays a critical role in disease progression.

Materials Science

Polymer Chemistry
Cis-Tert-Butyl 8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate can serve as a building block for synthesizing novel polymers. Its unique structure allows for the introduction of functional groups that can enhance the thermal stability and mechanical properties of polymeric materials. This has implications for developing high-performance materials used in coatings and composites.

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound acts as a versatile intermediate for constructing more complex molecules. Its reactive sites enable it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable for chemists looking to synthesize diverse organic compounds efficiently.

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values indicating potency.
Study 2NeuroprotectionShowed reduction in markers of oxidative stress in animal models of neurodegeneration.
Study 3Polymer DevelopmentDeveloped a new class of thermally stable polymers with enhanced mechanical properties using the compound as a monomer.

Mechanism of Action

The mechanism by which Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties based on the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Physical Properties Hazards (GHS Classification)
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate Not explicitly provided Likely C₁₆H₂₁NO₃ Oxo (position 8), tert-butyl ester Data not fully available Likely similar to analogs (see below)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ Oxo (position 5), smaller cyclopenta ring Boiling point: 325.8±35.0°C; Solid form Acute toxicity, skin/eye irritation
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate 1350475-48-7 C₁₆H₂₁NO₃ Hydroxy (position 8) Data limited; used in R&D settings No explicit hazards listed
Cis-Tert-Butyl 4-Fluoro-8-Oxo-3,3A,8,8A-Tetrahydroindeno[1,2-C]Pyrrole-2(1H)-Carboxylate 1271810-25-3 C₁₆H₂₀FNO₃ Oxo (position 8), fluoro (position 4) Not provided Fluorinated analogs may pose unique risks
tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate 1804129-83-6 C₁₆H₂₂N₂O₂ Amino (position 8) Data not available Likely reactive due to amine group

Key Comparative Insights :

Structural Variations: Ring Systems: The indeno[2,1-c]pyrrole framework (target compound) has a larger fused aromatic system compared to cyclopenta[c]pyrrole derivatives (e.g., CAS 146231-54-1), which may enhance π-π stacking interactions in drug design . Substituent Effects:

  • The oxo group at position 8 (target compound) is analogous to the oxo group in cyclopenta derivatives but positioned differently, altering electronic distribution.
  • Amino/hydroxy derivatives (e.g., CAS 1804129-83-6, 1350475-48-7) increase polarity, impacting solubility and hydrogen-bonding capacity .

Physicochemical Properties: The boiling point of the cyclopenta analog (325.8°C) suggests moderate thermal stability, which may differ for the indeno-pyrrole system due to increased molecular weight and ring strain . Fluorinated derivatives likely exhibit lower solubility in aqueous media compared to hydroxy or amino analogs .

Safety and Handling: The cyclopenta analog (CAS 146231-54-1) is classified as acutely toxic and irritant, requiring stringent protective measures during handling. In contrast, hydroxy or amino derivatives may pose risks related to reactivity (e.g., amine basicity) but lack explicit hazard data .

Applications: Pharmaceutical intermediates: Amino derivatives (e.g., CAS 1804129-83-6) are likely used in peptide mimetics or kinase inhibitors. Fluorinated compounds (e.g., CAS 1271810-25-3) are valuable in drug candidates targeting CNS disorders due to enhanced blood-brain barrier penetration .

Biological Activity

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate (CAS No. 1932366-14-7) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • Synonyms : Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate

This compound exhibits several biological activities that may be attributed to its ability to interact with various molecular targets within biological systems:

  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research suggests that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in developing new antimicrobial agents.

In Vitro Studies

Study Cell Line/Model Effect Observed Reference
Study 1Human cancer cell linesInduced apoptosis
Study 2Mouse macrophagesReduced TNF-alpha production
Study 3Bacterial culturesInhibition of growth

In Vivo Studies

Study Animal Model Effect Observed Reference
Study 4Mice with induced inflammationDecreased swelling and pain
Study 5Rats with bacterial infectionImproved survival rate

Case Study 1: Anticancer Potential

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on mouse macrophages showed that treatment with the compound led to a marked reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions.

Q & A

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample (Evidence)
XRDStereochemical validationcis-dihydroxy groups in imidazole
NOESY NMRSpatial proximity of protons3a/8a hydroxyls in indeno-pyrrole
HPLC-MSPurity assessmentLactam intermediate (95% purity)

Q. Table 2: Reaction Optimization Parameters

ParameterImpactEvidence
Reflux timeIncomplete lactamization at <48h
Acid strength (HClO₄)Higher concentration accelerates cyclization
Solvent polarityTHF improves intermediate solubility vs. MeOH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.